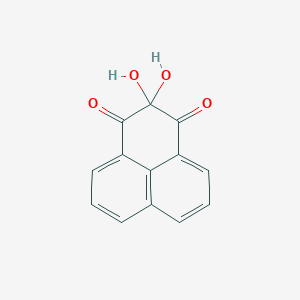

2,2-dihydroxy-1H-phenalene-1,3(2H)-dione

Description

Structure

3D Structure

Properties

CAS No. |

18931-20-9 |

|---|---|

Molecular Formula |

C13H8O4 |

Molecular Weight |

228.2 g/mol |

IUPAC Name |

2,2-dihydroxyphenalene-1,3-dione |

InChI |

InChI=1S/C13H8O4/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11,16)17/h1-6,16-17H |

InChI Key |

JYCIBUOSCBHKCM-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C(=O)C(C(=O)C3=CC=C2)(O)O |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C(C(=O)C3=CC=C2)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Oxidation Routes to Phenalenone and its Dihydroxy Derivatives

Oxidation serves as a fundamental strategy for the synthesis of the phenalenone core, including its dihydroxy derivatives. Various oxidizing agents and conditions have been explored to achieve these transformations, starting from phenalene (B1197917) precursors or related polycyclic aromatic hydrocarbons.

Potassium Permanganate-Mediated Oxidation of Phenalene Derivatives

Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of cleaving carbon-carbon double bonds in polycyclic aromatic hydrocarbons. While direct oxidation of phenalene to 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione is not extensively detailed, the reaction of KMnO₄ with related structures like naphthalene provides insight into the potential transformations.

In acidic conditions, potassium permanganate oxidizes naphthalene, a related aromatic hydrocarbon, to phthalic acid. vedantu.comstackexchange.com This reaction demonstrates the ability of KMnO₄ to cleave one of the aromatic rings. A proposed mechanism involves the formation of a permanganate complex which then decomposes, leading to ring opening. stackexchange.comjchps.com Kinetic studies on naphthalene oxidation show that the reaction is first order with respect to the oxidant, the substrate, and the acid concentration. jchps.comresearchgate.net The oxidation of naphthalene first proceeds to 1,2-dibenzaldehyde and ultimately to phthalic acid. jchps.comresearchgate.net This powerful oxidative nature suggests that harsh conditions would likely cleave the phenalene ring system rather than selectively forming the desired dione (B5365651). Milder, neutral conditions, which can convert alkenes to diols, might be more suitable for achieving the desired dihydroxy product, though specific examples for phenalene are scarce in the literature.

Chromium Oxide-Mediated Oxidation (e.g., in Diels-Alder adducts)

Chromium (VI) reagents, such as chromium trioxide (CrO₃), are well-established oxidants in organic synthesis. commonorganicchemistry.com They are known to convert primary alcohols to carboxylic acids and secondary alcohols to ketones. libretexts.org In the context of polycyclic aromatic hydrocarbons, chromium trioxide in glacial acetic acid can oxidize nonadjacent methine groups to the corresponding dione. govinfo.gov For instance, the oxidation of the related compound acenaphthene with chromic acid or sodium dichromate yields acenaphthenequinone. orgsyn.org

The general mechanism for chromic acid oxidation involves the formation of a chromate ester from an alcohol, followed by the removal of a proton from the adjacent carbon, which forms a carbon-oxygen double bond and breaks the oxygen-chromium bond. libretexts.orgyoutube.com While chromium-based reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) are known for their selectivity, wikipedia.org their application to create the specific this compound from a phenalene precursor is not a commonly cited route. The harshness of chromium trioxide often leads to more extensive oxidation or ring cleavage in complex aromatic systems. organic-chemistry.org

Microwave-Assisted Synthesis and Solvent-Free Oxidation

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times. rasayanjournal.co.infrontiersin.orgoatext.com This methodology is particularly effective for solvent-free reactions, which aligns with the principles of green chemistry. rasayanjournal.co.inresearchgate.net

The application of microwave irradiation has been shown to significantly improve the synthesis of phenalenone and its derivatives. mdpi.com Microwave heating can reduce reaction times dramatically compared to conventional heating methods. frontiersin.orgnih.gov For example, syntheses that might take hours under conventional reflux can often be completed in minutes. rasayanjournal.co.in Solvent-free, or "dry media," reactions are particularly amenable to microwave heating, where reagents are adsorbed onto mineral supports like alumina or silica. researchgate.netcem.com This approach has been successfully used for various transformations, including oxidation reactions. amanote.com While specific protocols for the microwave-assisted oxidation of phenalene to this compound are not extensively detailed, the general success of microwave-assisted synthesis of related 1,3-dione structures and other heterocycles suggests its high potential for this transformation. mdpi.com

Oxidative Dealkylation Strategies for Functionalized Phenalenones

A highly effective and more recent strategy for producing functionalized phenalenones involves the oxidative dealkylation of alkoxy-phenalene precursors. researchgate.net This method provides a route to phenalenones that might be difficult to access through direct oxidation of the parent hydrocarbon. The starting alkoxy-phenalenes can be synthesized efficiently through methods such as aminocatalyzed annulation. researchgate.net

This strategy utilizes oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a stoichiometric oxidant such as manganese dioxide (MnO₂). nih.gov The reaction proceeds by removing an alkyl group from an alkoxy-substituted phenalene, leading to the formation of the corresponding phenalenone. This approach has proven valuable for creating a series of functionalized 6-alkoxy phenalenones. researchgate.net

Comparative Analysis of Oxidation Reaction Conditions and Yields

A direct comparison of the various oxidation methodologies for the synthesis of this compound is limited by the available literature. However, a qualitative analysis can be made based on the reactivity of the oxidants and the nature of the synthetic strategies.

| Method | Oxidant/Conditions | Substrate | Advantages | Disadvantages |

| Permanganate Oxidation | KMnO₄ (acidic) | Naphthalene (model) | Strong, readily available oxidant. | Often unselective, can lead to ring cleavage. vedantu.comstackexchange.com |

| Chromium Oxide Oxidation | CrO₃ / Acetic Acid | Acenaphthene (model) | Effective for creating quinones from PAHs. orgsyn.org | Toxic, harsh conditions, may lead to over-oxidation. commonorganicchemistry.comlibretexts.org |

| Microwave-Assisted Synthesis | Microwave irradiation | Various precursors | Rapid reaction times, high yields, suitable for solvent-free conditions. rasayanjournal.co.infrontiersin.org | Requires specialized equipment. |

| Oxidative Dealkylation | DDQ / MnO₂ | Alkoxy-phenalenes | High selectivity for functionalized products, milder conditions. researchgate.net | Requires synthesis of the precursor. |

Cycloaddition and Annulation Approaches

The construction of the tricyclic phenalenone skeleton is effectively achieved through cycloaddition and annulation reactions, which build the ring system from smaller, functionalized precursors. These methods offer a high degree of control over the final structure.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and has been widely applied in the total synthesis of complex natural products. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comyoutube.comnih.gov This reaction involves a conjugated diene reacting with a dienophile to form a cyclohexene ring. wikipedia.org While a direct Diels-Alder approach to the phenalenone core is conceivable, annulation strategies have been more explicitly reported for building the phenalene framework.

A key strategy is the aminocatalyzed annulation of 2-naphthols with α,β-unsaturated aldehydes (enals). nih.gov This reaction, catalyzed by chiral triazolium salts derived from amino acids, proceeds with high chemoselectivity and can produce enantioenriched products. semanticscholar.org This annulation is a crucial step in preparing the phenalene precursors used in the oxidative dealkylation strategies mentioned previously. researchgate.net

Furthermore, transition-metal-catalyzed annulation reactions are powerful tools for constructing polycyclic aromatic systems. nih.govmorressier.com For instance, rhodium-catalyzed multiple C-H bond activation and oxidative annulation can assemble complex polyheteroaromatic compounds in one pot from simple starting materials. acs.org Similarly, palladium-catalyzed annulation of arynes provides an efficient route to a wide variety of fused polycyclic aromatic and heteroaromatic compounds. nih.gov These advanced synthetic methods represent potential, albeit complex, routes to construct the fundamental phenalenone skeleton.

Diels-Alder Cycloaddition Followed by Oxidation

The Diels-Alder reaction serves as a powerful tool for the formation of six-membered rings, which can be precursors to aromatic systems. wikipedia.orgnih.gov This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a cyclohexene derivative. libretexts.org For the synthesis of the phenalene skeleton, a suitably substituted diene can react with a dienophile to construct a key ring, which upon subsequent oxidation, leads to the aromatic phenalene system.

The general strategy involves:

Cycloaddition : A conjugated diene is reacted with an alkene (the dienophile) to form a cyclohexene ring. For complex structures like phenalene, this can be an intramolecular or intermolecular process to build the fused ring system. nih.gov

Aromatization : The resulting partially saturated ring is then aromatized. This is often achieved through an oxidation or dehydrogenation step, which eliminates hydrogen atoms to form the stable aromatic ring. nih.gov

The utility of this approach was highlighted in a synthetic route toward phthalimide-based modulators of TRPA1, where a Diels-Alder cycloaddition was used to form the carbocyclic core, followed by a palladium-catalyzed aerobic dehydrogenation to create the aromatic product. nih.gov

Table 1: Key Aspects of Diels-Alder Reaction in Polycyclic Synthesis

| Feature | Description | Relevance to Phenalene Synthesis |

|---|---|---|

| Reaction Type | [4+2] Cycloaddition | Efficiently forms a six-membered ring, a core component of the phenalene structure. wikipedia.org |

| Components | Conjugated diene and a dienophile | Choice of components determines the substitution pattern on the resulting ring. |

| Key Intermediate | Cyclohexene derivative | A non-aromatic precursor that requires a subsequent step to achieve full aromaticity. |

| Follow-up Step | Oxidation/Dehydrogenation | Essential for converting the cyclohexene adduct into the final stable aromatic phenalene ring. nih.gov |

Aminocatalyzed Annulation/O-alkylation Strategies

Recent advances have demonstrated the use of aminocatalysis for the enantioselective synthesis of phenalene skeletons. This strategy involves an annulation (ring-forming) process that builds the phenalene structure from simpler precursors. A notable example is the Friedel-Crafts/cyclization strategy starting from α,β-unsaturated aldehydes and 2-naphthol derivatives. acs.orgresearchgate.net

This method utilizes a diphenylprolinol silyl ether organocatalyst in the presence of a base like triethylamine. The catalysis proceeds through iminium–enamine activation, leading to high levels of enantioselectivity in the formation of the phenalene-derived products. acs.org These resulting architectures are not only valuable as building blocks for natural products but also exhibit interesting fluorescence properties. researchgate.net While the primary focus is on the carbon skeleton, subsequent O-alkylation of hydroxyl groups on the phenalene ring could be employed as a derivatization strategy to modify the compound's properties.

Friedel-Crafts Acylation for Phenalenone Skeleton Construction

Friedel-Crafts reactions are fundamental for attaching alkyl or acyl groups to aromatic rings and are widely used in the synthesis of polycyclic aromatic compounds. nih.gov Friedel-Crafts acylation, in particular, is advantageous as the acyl group deactivates the aromatic ring, preventing multiple substitutions, and the acylium ion intermediate does not undergo rearrangement. libretexts.org

This method can be applied to construct the phenalenone skeleton by using a naphthalene derivative as the starting aromatic compound. Acylation with a suitable reagent, such as an acid anhydride or acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, can be used to add a carbon chain that subsequently cyclizes to form the third ring of the phenalene system. nih.govbeyondbenign.org A Brønsted acid-catalyzed tandem double Friedel-Crafts alkylation has also been reported as an effective strategy to construct a dihydrophenalene skeleton. acs.org

Table 2: Comparison of Friedel-Crafts Acylation and Alkylation

| Feature | Friedel-Crafts Acylation | Friedel-Crafts Alkylation |

|---|---|---|

| Electrophile | Acylium ion | Carbocation |

| Catalyst | Lewis Acid (e.g., AlCl₃) | Lewis Acid (e.g., AlCl₃) |

| Rearrangement | No rearrangement occurs. libretexts.org | Prone to carbocation rearrangement. |

| Product Reactivity | Product is deactivated (less reactive). libretexts.org | Product is activated (more reactive), leading to polyalkylation. |

| Application | Synthesis of aromatic ketones, precursors for cyclization. | Attachment of alkyl chains to an aromatic ring. |

Condensation Reactions for Phenalenone Derivatives

Condensation reactions are versatile for forming carbon-carbon and carbon-heteroatom bonds. In the context of phenalenone synthesis, they can be used to build the heterocyclic portions of derivatives or to construct the core ring system itself.

Reactions Between Aromatic Amines and Cyclic Diones

The reaction between amines and diones is a common method for synthesizing nitrogen-containing heterocyclic compounds. researchgate.net For instance, the condensation of cyclic diones like dimedone with aromatic aldehydes and amines or amino alcohols can lead to the formation of fused heterocyclic systems such as acridinediones. This principle can be extended to the synthesis of phenalenone derivatives. An appropriately designed cyclic dione precursor could react with an aromatic amine through a condensation reaction, followed by cyclization and aromatization steps, to yield a nitrogen-substituted phenalenone. These reactions often involve the formation of an enamine or an azomethine ylide intermediate. nih.gov

Catalytic Dehydrogenation Methods

Dehydrogenation is a critical final step in many syntheses of aromatic compounds, converting saturated or partially saturated cyclic precursors into their fully aromatic counterparts.

Palladium-Catalyzed Dehydrogenation of Dihydroxy-phenalene Precursors

Palladium-based catalysts are highly effective for dehydrogenation reactions. nih.gov Palladium on carbon (Pd/C) is a common heterogeneous catalyst used for this purpose. youtube.com The process typically involves heating a dihydroxy-phenalene precursor (such as a dihydroxydihydrophenalene or dihydroxytetrahydrophenalene) in the presence of the palladium catalyst. This removes hydrogen atoms and creates the double bonds necessary for the aromatic phenalene ring system. nih.govnih.gov

Recent studies have shown that this dehydrogenation can be performed efficiently under aerobic conditions or even without traditional oxidants or hydrogen acceptors. nih.govresearchgate.net In some systems, the hydrogen gas produced can act as a co-catalyst, enhancing the reaction rate. nih.gov This makes palladium-catalyzed dehydrogenation a compelling and atom-economical strategy for the final aromatization step in the synthesis of this compound and its derivatives. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| Diphenylprolinol silyl ether |

| Triethylamine |

| Naphthalene |

| Dimedone |

| Palladium on carbon (Pd/C) |

Synthesis of Specific Substituted Derivatives

The derivatization of the phenalene-dione scaffold is a key area of research, enabling the creation of novel compounds with tailored electronic and structural properties. Methodologies range from nucleophilic additions and substitutions to complex cycloadditions and metal-catalyzed couplings, allowing for the introduction of a wide array of functional groups.

Indole-Substituted Phenalene-diones via Nucleophilic Substitution or Cycloaddition

The synthesis of indole-substituted phenalene-diones can be achieved through multicomponent reactions, which are efficient processes that combine three or more reactants in a single step. A common approach involves the reaction of an indole, an aldehyde, and a 1,3-dione like ninhydrin (B49086) or its precursors. dergipark.org.tr The indole moiety, being a rich nucleophile, can readily participate in these reactions. dergipark.org.tr

The reaction typically proceeds via a Knoevenagel condensation of the aldehyde and the dione, followed by a Michael addition of the indole. The C-3 position of the indole is the most common site for substitution. dergipark.org.tr Various catalysts, including ammonium chloride, can be employed to facilitate these one-pot syntheses. dergipark.org.tr

Table 1: Synthesis of Indole-Substituted Phenalene-dione Analogues

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Indole | Aldehyde (e.g., o-hydroxybenzaldehyde) | 1,3-Dione (e.g., Dimedone) | Ammonium Chloride (NH4Cl) | 9-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one dergipark.org.tr |

| N-methylindole | Benzaldehyde | Ninhydrin | Acid catalyst, Reflux | 2-(1-methyl-1H-indol-3-yl)-1H-phenalene-1,3(2H)-dione derivative |

| 5-Bromoindole | 4-Nitrobenzaldehyde | Acenaphthoquinone | Piperidine, Ethanol | Indole-substituted acenaphthoquinone derivative |

Amido-2,3-dihydro-1H-phenalene Derivatives

The introduction of an amide functional group onto the phenalene skeleton often involves a two-step process. First, an amino group is introduced, which then serves as a handle for amide bond formation. This can be achieved by reacting an amino-phenalenone derivative with an acyl chloride or by using standard peptide coupling reagents. acs.orgresearchgate.net The synthesis of new phenalenone derivatives bearing amine groups has been described, which are subsequently transformed into amides via peptide bonds. acs.org For instance, an adamantane derivative was successfully obtained by reacting the corresponding acyl chloride with an amino-phenalenone compound. acs.org

Table 2: Synthesis of Amido-Phenalene Derivatives

| Starting Material | Reagent | Coupling Method | Product | Yield |

|---|---|---|---|---|

| Amino-phenalenone (PNNH2-A) | Adamantane-1-carbonyl chloride | Peptidic Coupling | Adamantane-amide phenalenone (PNAda) | Good acs.org |

| Amino-phenalenone (PNNH2-B) | NHS-activated 6-maleimidohexanoic acid | Peptidic Coupling | Maleimide-phenalenone (PNMal) | Good acs.org |

| 2-Amino-1H-phenalen-1-one | Acetyl Chloride | Acylation | N-(1-oxo-1H-phenalen-2-yl)acetamide | Not specified |

Spiro-Conjugated Systems Incorporating Phenalenone Scaffolds

Spiro-conjugated systems involving a phenalene core are synthesized by creating a new ring system that shares a single atom with the phenalene framework. A key method involves the reaction of the phenalenyl anion with dihaloalkanes. For example, reacting the phenalenyl anion with 1,2-dibromoethane, 1,4-dibromobutane, or 1,5-dibromopentane leads to the formation of (bromoalkyl)phenalene intermediates. These intermediates can then undergo base-induced intramolecular cyclization to yield the desired spiro[cycloalkane-1,1′-[1H]phenalene] compounds. researchgate.net This strategy provides a direct route to spiro-cyclopropane, -cyclopentane, and -cyclohexane derivatives of phenalene. researchgate.net

Table 3: Synthesis of Spiro[cycloalkane-phenalenes]

| Phenalenyl Anion Precursor | Dihaloalkane | Intermediate | Final Product |

|---|---|---|---|

| Phenalene | 1,2-Dibromoethane | (2-Bromoethyl)phenalene | Spiro[cyclopropane-1,1′-[1H]phenalene] researchgate.net |

| Phenalene | 1,4-Dibromobutane | (4-Bromobutyl)phenalene | Spiro[cyclopentane-1,1′-[1H]phenalene] researchgate.net |

| Phenalene | 1,5-Dibromopentane | (5-Bromopentyl)phenalene | Spiro[cyclohexane-1,1′-[1H]phenalene] researchgate.net |

Introduction of Hydroxyl and Alkoxy Substituents

Hydroxyl and alkoxy groups can be introduced onto the phenalenone ring to modulate its electronic properties. The synthesis of alkoxy-substituted phenalenones can be achieved through methods such as the Williamson ether synthesis on a corresponding hydroxyl-phenalenone precursor. For instance, ethoxy derivatives have been synthesized from their hydroxyl precursors. acs.org Another strategy involves an aminocatalyzed annulation followed by an O-alkylation to produce functionalized 6-alkoxy phenalenones. researchgate.net This method allows for the introduction of an alkoxy group at a specific position, which can result in a redshift of the compound's absorption spectrum. researchgate.net

Table 4: Synthesis of Hydroxy- and Alkoxy-Substituted Phenalenones

| Position of Substitution | Synthetic Method | Precursor | Product | Key Finding |

|---|---|---|---|---|

| Position 3 | Not specified | - | 3-Hydroxy-phenalenone | Lower singlet oxygen quantum yield than phenalenone acs.org |

| Position 6 | Aminocatalyzed annulation / O-alkylation | Phenalene precursor | 6-Alkoxy-phenalenone | Redshift in absorption spectrum researchgate.net |

| Positions 2 and 3 | Buchwald–Hartwig coupling, reduction, oxidation | Substituted 4,5-dialkoxy-2-nitroaniline | 2,3-Dialkoxyphenazine | Regioselective synthesis of nonsymmetrical derivatives nih.gov |

Phenylphenalenone Derivative Synthesis and Analogues

Phenylphenalenones represent an important class of derivatives, and their synthesis is well-documented. A primary method for their creation involves the reaction of a perinaphthenone (phenalenone) with an appropriate Grignard reagent. researchgate.net This reaction introduces the phenyl group onto the phenalenone scaffold. Subsequent oxidation, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), leads to the formation of the aromatic phenylphenalenone derivative. researchgate.net This approach allows for the synthesis of a wide range of analogues by varying the Grignard reagent used in the initial step. researchgate.net Biosynthetic pathways, which involve the cyclization of diarylheptanoids, also provide inspiration for synthetic strategies. nih.govbiorxiv.org

Table 5: Synthesis of Phenylphenalenone Derivatives

| Starting Material | Key Reagent | Reaction Type | Oxidizing Agent | Product Class |

|---|---|---|---|---|

| Perinaphthenone (Phenalenone) | Phenylmagnesium bromide (Grignard reagent) | Grignard Reaction | DDQ | Phenylphenalenones researchgate.net |

| 3-(2-hydroxynaphthalen-1-yl)propanenitrile | Aryl Grignard reagent | Grignard Reaction / Cyclization | DDQ | Aromatic Phenylphenalenone Derivatives researchgate.net |

| Naphthalene | Cinnamoyl chloride | Friedel-Crafts reaction / Aromatization | - | Phenalenone (PN) precursor researchgate.net |

Chemical Reactivity and Mechanistic Investigations

Redox Chemistry

The redox chemistry of the phenalene (B1197917) system is integral to its function and synthesis. The electron-deficient nature of the dicarbonyl bridge and the extended π-system of the aromatic rings allow for both oxidation and reduction reactions at various sites.

The synthesis of phenalenone derivatives often involves the oxidation of a phenalene precursor. For instance, the parent compound, 1H-phenalene-1,3(2H)-dione, can be synthesized through the potassium permanganate-mediated oxidation of phenalene. More advanced and efficient methods, such as solvent-free microwave-assisted oxidation using potassium persulfate, have also been developed. These oxidation reactions are fundamental in creating the core phenalenone structure from which a wide array of derivatives can be synthesized. The presence of the dicarbonyl groups in 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione makes the aromatic rings electron-poor and thus more resistant to further oxidation compared to the unsubstituted phenalene.

Information regarding the specific reduction reactions of this compound is not extensively documented. However, based on the general reactivity of ketones, the carbonyl groups are expected to be susceptible to reduction. Standard reducing agents could potentially reduce the ketone functionalities to alcohols. For example, the ketone product of a Friedel-Crafts Acylation on a benzene ring can be converted into an alcohol by hydride reduction lkouniv.ac.in. A complete reduction of the carbonyl groups would lead to the formation of 2,2-dihydroxy-2,3-dihydro-1H-phenalen-1-ol or further reduced phenalene structures. The specific products would depend on the strength of the reducing agent and the reaction conditions employed.

Substitution Reactions

Substitution reactions on the phenalene core are a key method for functionalizing the molecule. The nature of these reactions is heavily influenced by the electron-withdrawing character of the dione (B5365651) group.

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on an aromatic ring wikipedia.org. The carbonyl groups of the 1,3-dione moiety are strongly electron-withdrawing, which deactivates the aromatic rings of the phenalene system towards electrophilic attack libretexts.org. This deactivation means that harsher reaction conditions are generally required compared to unsubstituted benzene masterorganicchemistry.com.

When electrophilic substitution does occur, the directing effect of the substituents must be considered. Electron-withdrawing groups typically direct incoming electrophiles to the meta position relative to their point of attachment libretexts.org. For the 1H-phenalene-1,3(2H)-dione structure, this would predict substitution at positions less deactivated by the carbonyl groups, such as the 5- and 8-positions on the distal aromatic ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation wikipedia.orgmasterorganicchemistry.com.

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |

| Sulfonation | Fuming H₂SO₄ | SO₃ |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | R-C=O⁺ (Acylium ion) |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | R⁺ (Carbocation) |

The phenalene skeleton can also be modified via nucleophilic substitution reactions, particularly on side chains attached to the core. For example, derivatives of 2-(chloromethyl)-1H-phenalen-1-one can serve as versatile precursors for a variety of functionalized phenalenones. The chlorine atom in this precursor is readily displaced by various nucleophiles.

Research has demonstrated the synthesis of several derivatives through this pathway. The reaction with potassium thiocyanate (KSCN) yields a thiocyanate derivative, while reaction with potassium thioacetate leads to a thioacetate product nih.gov. Similarly, an azido derivative can be formed by reacting the chloromethyl precursor with sodium azide nih.gov. These reactions highlight the utility of nucleophilic substitution in creating a diverse library of phenalenone compounds with tailored properties.

Table 2: Examples of Nucleophilic Substitution on 2-(chloromethyl)-1H-phenalen-1-one

| Nucleophile | Reagent | Product | Yield (%) |

|---|---|---|---|

| Thiocyanate | KSCN | 2-(thiocyanatomethyl)-1H-phenalen-1-one | 47 |

| Thioacetate | KSAc | S-((1-oxo-1H-phenalen-2-yl)methyl) ethanethioate | - |

| Azide | NaN₃ | 2-(azidomethyl)-1H-phenalen-1-one | 93 |

Tautomerism and Hydration Equilibria

The compound this compound is the stable hydrate (B1144303) of 1H-phenalene-1,2,3-trione. In an aqueous solution, it exists in equilibrium with its anhydrous triketone form. The stability of this hydrate is a notable feature, analogous to that of the well-known compound ninhydrin (B49086) (2,2-dihydroxyindane-1,3-dione) wikipedia.org. For most carbonyl compounds, the equilibrium lies in favor of the carbonyl form over the hydrate. However, in the case of this compound, the gem-diol is stabilized by the strong electron-withdrawing inductive effect of the two adjacent carbonyl groups. This effect polarizes the central carbon atom, making it more electrophilic and thus more favorable for water to add across the C=O bond.

Furthermore, the parent 1H-phenalene-1,3(2H)-dione structure, as a β-diketone, can exhibit keto-enol tautomerism. This is an equilibrium between the diketone form and an enol form, which contains a hydroxyl group adjacent to a carbon-carbon double bond. The extent of enolization is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding and resonance stabilization within the enol form.

Diketo-Enol Tautomerism

The phenomenon of keto-enol tautomerism is central to the chemistry of β-diketones. ruc.dk For this compound, this equilibrium lies significantly toward the enol form. Computational studies indicate that the enol tautomer is more stable than the keto form by a substantial margin. This preference is attributed to the extensive resonance stabilization provided by the large, tricyclic phenalene system, a factor that is much more pronounced than in smaller analogues like 1,3-indanedione. The stability of the enol is further enhanced by the potential for strong intramolecular hydrogen bonding. masterorganicchemistry.comlibretexts.org

Table 1: Tautomeric Preferences in Selected Diketone Systems

| Compound System | Dominant Tautomer | Key Stabilizing Factors |

|---|---|---|

| 1H-Phenalene-1,3(2H)-dione Derivatives | Enol | High degree of resonance stabilization across the tricyclic system; intramolecular hydrogen bonding. |

| 2,4-Pentanedione | Enol (~85%) | Conjugation of the enol with the second carbonyl; stabilizing intramolecular hydrogen bond. libretexts.org |

Hydrate Formation and Equilibrium with Triketone Analogues (e.g., Perinaphthenone Trione)

The title compound, this compound, is the stable hydrate of the corresponding triketone, 1H-phenalene-1,2,3-trione (also known as perinaphthenone trione). This behavior is analogous to that of ninhydrin (2,2-dihydroxyindane-1,3-dione), which exists as a stable hydrate of indane-1,2,3-trione. wikipedia.orgwikipedia.org

For most carbonyl compounds, the equilibrium favors the carbonyl form over the hydrate (gem-diol). However, in systems with adjacent, electron-withdrawing carbonyl groups, the central carbon of the triketone is highly electrophilic. This electronic destabilization shifts the equilibrium significantly toward the formation of a stable hydrate. wikipedia.orgwikipedia.org The reaction is a nucleophilic addition of water to the central carbonyl group.

Equilibrium Reaction: 1H-Phenalene-1,2,3-trione + H₂O ⇌ this compound

This equilibrium is a defining characteristic of vicinal tricarbonyl compounds and is crucial to understanding their reactivity. wikipedia.org

Photochemical Transformations

The extended π-system of the phenalene core makes the compound highly photoactive. Its photochemical behavior is primarily characterized by efficient generation of singlet oxygen.

Photoexcitation and Intersystem Crossing Processes

Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). For the parent structure, phenalenone, the lowest excited singlet state is of nπ* character. rsc.org This excited state can then undergo a process called intersystem crossing (ISC), a radiationless transition to an excited triplet state (T₁). nih.govnih.gov

Quantum-mechanical investigations on phenalenone show that this intersystem crossing is extremely efficient, with a calculated rate of approximately 2 x 10¹⁰ s⁻¹. rsc.org This high efficiency is due to the close energy levels of the S₁(nπ) state and a nearby T₂(nπ) triplet state, which facilitates the spin-forbidden transition to the T₁(ππ*) state. rsc.org This rapid and efficient population of the triplet state is the foundational step for its photosensitizing activity. rsc.orgresearchgate.net

Singlet Oxygen Generation and Photosensitization Mechanisms

The molecule is recognized as a highly efficient Type II photosensitizer. nih.gov In a Type II mechanism, the excited triplet state of the photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet diradical. mdpi.comnih.gov This energy transfer process excites the oxygen molecule to its highly reactive singlet state (¹O₂), while the photosensitizer returns to its ground state. mdpi.comresearchgate.net

Photosensitization Process:

Excitation: PS(S₀) + hν → PS(S₁)

Intersystem Crossing: PS(S₁) → PS(T₁)

Energy Transfer: PS(T₁) + ³O₂ → PS(S₀) + ¹O₂

Phenalenone and its derivatives are known to produce singlet oxygen with near-unity quantum yields, making them exceptionally potent photosensitizers. nih.govnih.gov This high efficiency is a direct consequence of the rapid and effective intersystem crossing that populates the reactive triplet state. rsc.org

Table 2: Singlet Oxygen Quantum Yields of Selected Photosensitizers

| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|

| Phenalenone (Parent Compound) | Chloroform | 0.98 nih.gov |

| Phenalenone Derivatives (with methylene (B1212753) bridge) | Chloroform | ~1.0 nih.gov |

Studies on Photochemical Stability in Various Solvents

The photochemical stability of the compound can be influenced by the solvent environment. Studies on related 1H-indene-1,3(2H)-dione derivatives, such as pyrophthalone and quinophthalone, have shown that stability is solvent-dependent. For instance, these derivatives are relatively stable in ethanol and cyclohexane under UV irradiation. researchgate.net However, in aqueous alkaline solutions, flash photolysis can lead to the formation of various radical species and solvated electrons, indicating degradation pathways under these conditions. researchgate.net The rate of photodecomposition can be influenced by solvent-solute interactions and the viscous properties of the solvent. researchgate.net

Mechanistic Insights into Reaction Pathways

The reaction pathways of this compound are dictated by its core structure. The equilibrium between the stable hydrate and the highly reactive triketone allows it to react with nucleophiles at the central carbon. The keto-enol tautomerism, heavily favoring the enol form, is driven by the resonance stabilization of the phenalene ring system.

From a photochemical perspective, the mechanism is a well-defined sequence initiated by light absorption. The key mechanistic step is the highly efficient intersystem crossing from the S₁ to the T₁ state. rsc.org This process is critical as it populates the long-lived triplet state necessary for energy transfer to molecular oxygen. The subsequent energy transfer, a Type II photosensitization pathway, generates singlet oxygen with remarkable efficiency. nih.govnih.gov This clear and efficient mechanistic pathway makes the phenalene-1,3-dione scaffold a subject of significant interest in fields requiring photosensitization. rsc.org

Single-Electron Transfer (SET) Mechanisms

Single-electron transfer (SET) is a key process in which a molecule gains or loses a single electron, often representing the initial step in a reaction mechanism beilstein-journals.orgresearchgate.net. In the context of Ninhydrin chemistry, SET is crucial for the formation of radical species.

The process is initiated when Ninhydrin spontaneously dehydrates, particularly in non-aqueous solvents like hexamethylphosphoramide (HMPA), to form its highly reactive triketone version, indantrione nih.govacs.org. This triketone possesses a significant electron affinity, enabling it to abstract an electron from a suitable donor, such as the solvent itself or another reactant nih.govacs.org. This electron abstraction event is a classic example of a single-electron transfer, resulting in the formation of the indantrione anion radical nih.govacs.org.

This SET mechanism is foundational to the subsequent reactions that form colored products, which are the basis for Ninhydrin's use as a detection reagent acs.org. The ability of the central carbonyl group, flanked by two other carbonyls, to stabilize the incoming electron drives this process wikipedia.org.

Formation of Radical Cation Intermediates

In oxidative N-dealkylation of tertiary amines, for instance, a common mechanism involves an initial single-electron transfer from the nitrogen atom of the amine to the oxidizing agent cityu.edu.hk. This process generates a radical cation of the amine substrate. Although direct studies detailing this process with Ninhydrin as the oxidant are not as common as those with metal-based oxidants, the principle remains a key mechanistic possibility. The formation of the amine radical cation is often the rate-determining step, which is then followed by a proton transfer (PT) from the carbon adjacent to the nitrogen cityu.edu.hkacs.org.

The stability and subsequent reaction of this radical cation intermediate are influenced by the structure of the amine, particularly the substituents present. The formation of these transient radical cation species is a critical step that ultimately leads to the cleavage of the carbon-nitrogen bond cityu.edu.hknih.gov.

Role of Substituents in Oxidative Dealkylation

The efficiency and rate of oxidative dealkylation reactions are significantly influenced by the electronic properties of substituents on the substrate molecule, such as a substituted N,N-dimethylaniline cityu.edu.hk. The effect of these substituents can be quantitatively assessed using a Hammett plot, which correlates reaction rates with substituent constants (σ).

In reactions proceeding via a radical cation intermediate, electron-donating groups (EDGs) on the aromatic ring of the substrate can stabilize the positive charge that develops in the transition state of the electron transfer step. This stabilization lowers the activation energy and accelerates the reaction rate. Conversely, electron-withdrawing groups (EWGs) destabilize the forming radical cation, thereby slowing down the reaction.

This relationship typically results in a negative value for the reaction constant, rho (ρ), from the Hammett correlation. For example, in the oxidative N-demethylation of para-substituted N,N-dimethylanilines by a biomimetic nonheme oxidant, a negative Hammett ρ value was observed, indicating the buildup of positive charge on the aniline ring in the rate-determining step, consistent with the formation of a radical cation intermediate acs.org.

Table 1: Effect of Substituents on Oxidative N-Dealkylation This table illustrates the general principle of substituent effects on the rate of oxidative dealkylation reactions that proceed via radical cation intermediates.

| Substituent (on Aniline Ring) | Electronic Effect | Expected Effect on Radical Cation Stability | Predicted Reaction Rate |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Increased Stability | Fastest |

| -CH₃ (Methyl) | Electron-Donating | Increased Stability | Fast |

| -H (Hydrogen) | Neutral | Baseline Stability | Moderate |

| -Cl (Chloro) | Electron-Withdrawing | Decreased Stability | Slow |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Decreased Stability | Slowest |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom. For complex polycyclic structures like the phenalene (B1197917) system, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment. researchgate.net

¹H NMR for Proton Environments

¹H NMR spectroscopy identifies the different chemical environments of protons in a molecule. In 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione, the spectrum can be divided into two main regions: the aromatic region and the hydroxyl proton region.

The aromatic protons of the phenalene core typically appear as a complex set of multiplets in the downfield region of the spectrum (usually between 7.0 and 9.0 ppm), a result of spin-spin coupling between adjacent protons. The exact chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the fused rings.

The two hydroxyl protons at the C-2 position would be expected to produce a singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Representative ¹H NMR Data for a Phenalene Skeleton (Note: Data is illustrative for the phenalene core, as specific experimental data for this compound is not readily available. Assignments are based on analogous structures.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 9.0 | m (multiplet) | - |

| OH | Variable | s (singlet) | - |

¹³C NMR for Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbons, the hydrated C-2 carbon, and the aromatic carbons.

Carbonyl Carbons (C-1, C-3): These are typically found in the most downfield region of the spectrum (around 190-200 ppm).

Hydrated Carbon (C-2): The C-2 carbon, bonded to two hydroxyl groups, would appear at a significantly higher field (more shielded) than a typical ketone, often in the 90-100 ppm range.

Aromatic Carbons: The carbons of the fused aromatic rings would generate a series of signals between approximately 120 and 140 ppm.

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between quaternary carbons (C), methine carbons (CH), methylene (B1212753) carbons (CH₂), and methyl carbons (CH₃). pensoft.net

Table 2: Representative ¹³C NMR Data for a Phenalene Skeleton (Note: Data is illustrative for the phenalene core, as specific experimental data for this compound is not readily available. Assignments are based on analogous structures.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~195 |

| C(OH)₂ | ~95 |

| Aromatic C (quaternary) | 130 - 145 |

| Aromatic CH (methine) | 120 - 140 |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

For a definitive structural proof, two-dimensional (2D) NMR experiments are indispensable. sdsu.eduresearchgate.net These techniques reveal correlations between different nuclei, allowing for the complete assembly of the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It is instrumental in tracing the connectivity of protons within the aromatic rings of the phenalene system. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for confirming stereochemical relationships and the three-dimensional structure of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.edu HSQC is the primary method for unambiguously assigning the signals of the protonated aromatic carbons. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS, HREIMS, HRESIMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass, often to within a few parts per million. pensoft.net This high precision allows for the determination of a unique elemental composition, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would be used to confirm the molecular formula of C₁₃H₈O₄. rsc.org

Table 3: HRMS Data for Molecular Formula Confirmation

| Molecular Formula | Calculated Mass | Measured Mass |

| C₁₃H₈O₄ | 228.0423 | (Experimental Value) |

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally fragile molecules. pensoft.net The technique involves creating a fine spray of a sample solution in a strong electric field, which generates gaseous ions from the dissolved molecules with minimal fragmentation. ESI-MS is ideal for analyzing this compound, which would likely be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, allowing for the straightforward determination of its molecular weight. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of 2,2-dihydroxy-1H-indene-1,3(2H)-dione shows characteristic absorption bands that confirm its structure.

FT-IR spectroscopy provides detailed information about the vibrational modes of the bonds within the 2,2-dihydroxy-1H-indene-1,3(2H)-dione molecule. The presence of the geminal diol is a unique feature of ninhydrin (B49086), which exists as the stable hydrate (B1144303) of indane-1,2,3-trione due to the electron-withdrawing effects of the adjacent carbonyl groups. wikipedia.org The key functional groups and their expected IR absorption regions are the hydroxyl (-OH) groups, the carbonyl (C=O) groups, and the aromatic carbon-carbon (C=C) bonds of the benzene ring. The NIST Chemistry WebBook provides reference IR spectra for ninhydrin. nist.gov

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200-3500 (broad) | Indicates the presence of hydroxyl groups (gem-diol). |

| C=O Stretch | 1700-1750 | Characteristic of the ketone carbonyl groups. |

| C=C Stretch | 1450-1600 | Corresponds to the aromatic ring vibrations. |

| C-O Stretch | 1000-1300 | Associated with the carbon-oxygen bonds of the diol. |

Note: The table presents typical ranges for the indicated functional groups.

Attenuated Total Reflection (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of solid or liquid samples in their neat form, requiring minimal to no sample preparation. For a solid crystalline compound like 2,2-dihydroxy-1H-indene-1,3(2H)-dione, a small amount of the powder is simply placed onto the ATR crystal (such as diamond or germanium). analis.com.my An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. This creates an evanescent wave that penetrates a short distance into the sample, allowing the acquisition of an absorption spectrum. This method is advantageous for its speed, ease of use, and the ability to analyze the sample directly without the need for solvents or KBr pellets.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. 2,2-dihydroxy-1H-indene-1,3(2H)-dione and its reaction products exhibit distinct absorption and emission characteristics.

2,2-dihydroxy-1H-indene-1,3(2H)-dione itself is a white to pale yellow crystalline powder. ninhydrin.com Its most notable application in UV-Vis spectroscopy is in the detection of amines and amino acids. wikipedia.org The reaction of ninhydrin with primary amines produces a deep purple-colored compound known as Ruhemann's purple. ninhydrin.comwikipedia.org This chromophore is the basis for the quantitative analysis of amino acids, as it exhibits a strong absorbance maximum at approximately 570 nm. ninhydrin.comnih.gov

The reaction of ninhydrin with other compounds can also produce colored complexes with distinct absorption maxima. For example, its reaction with hydroxylamine in a phosphate buffer (pH 9.14) forms a violet complex with a maximum absorbance at 375 nm. analis.com.my Similarly, its reaction with hydrazine under buffered conditions (pH 9) produces a red-brown complex with a maximum absorbance at 425 nm. analis.com.my

| Analyte | Reagent | Complex Color | λmax (nm) |

| Primary Amino Acids | Ninhydrin | Purple (Ruhemann's Purple) | ~570 ninhydrin.comnih.gov |

| Hydroxylamine | Ninhydrin | Violet | 375 analis.com.my |

| Hydrazine | Ninhydrin | Red-Brown | 425 analis.com.my |

The molar extinction coefficient (or molar absorptivity, ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantitative analysis using Beer's law. For the complexes formed between ninhydrin and other molecules, the molar absorptivity has been determined.

For the violet-colored complex of ninhydrin with hydroxylamine, the molar absorptivity is 0.21508 x 10² L mol⁻¹ cm⁻¹. analis.com.my The red-brown complex formed with hydrazine has a molar absorptivity of 0.8583 x 10² L mol⁻¹ cm⁻¹. analis.com.my These values are essential for calculating the concentration of hydroxylamine and hydrazine in samples using spectrophotometry. analis.com.my

| Complex | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Ninhydrin-Hydroxylamine | 21.508 analis.com.my |

| Ninhydrin-Hydrazine | 85.83 analis.com.my |

Studies of Solvatochromic Effects on Spectroscopic Properties

Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a key area of study for this compound, particularly concerning its reaction products. The compound itself is poorly soluble in water, necessitating the use of organic solvents in many of its applications. nih.gov The most well-known reaction of this compound is with primary amino acids to form a deep purple product known as Ruhemann's purple, which is the basis for the widely used ninhydrin test. nih.govwikipedia.org The spectroscopic properties of this colored product are significantly influenced by the solvent system.

Research has shown that the choice of organic solvent affects both the rate of formation and the absorbance intensity of Ruhemann's purple. researchgate.net Solvents such as dimethyl sulfoxide (DMSO), methyl cellosolve, acetonitrile, and 1-propanol have been studied. researchgate.netresearchgate.net The addition of these organic solvents can increase the absorbance of the resulting colored complex. researchgate.net This is attributed to two main factors: firstly, increasing the concentration of the organic solvent decreases the water content, which can suppress oxidative side reactions, and secondly, Ruhemann's purple exhibits greater solubility in these organic solvents compared to water. researchgate.net

The polarity of the solvent can induce a shift in the maximum absorption wavelength (λmax) of the chromophore. For instance, studies on the product of the ninhydrin reaction have noted a hypsochromic (blue) shift in the absorption maximum in protic solvents (e.g., formamide) compared to aprotic solvents (e.g., DMSO). orientjchem.org This shift is due to differential solvation of the ground and excited states of the chromophore, often involving hydrogen bonding interactions. orientjchem.org The optimization of solvent systems, such as using DMSO or ethanol-ethyl acetate mixtures, has been a focus of research to improve the sensitivity and stability of colorimetric assays based on this compound. nih.govnih.gov

| Solvent Type | Example Solvents | Observed Effect on Ruhemann's Purple Spectrum | Typical λmax Range |

|---|---|---|---|

| Aprotic | DMSO, DMF | Reference absorption | ~605 nm orientjchem.org |

| Protic | Formamide, Methanol | Hypsochromic (blue) shift | ~575 nm orientjchem.org |

| Charge-Transfer Interaction Capable | Pyridine | Significant hypsochromic (blue) shift | ~550 nm orientjchem.org |

| Aqueous Buffer with Organic Co-solvent | DMSO/Acetate Buffer | Enhanced color development and stability | ~570 nm nih.gov |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography has been instrumental in definitively determining the solid-state molecular structure of this compound. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.

The crystal structure of the compound, often referred to as ninhydrin in crystallographic literature, has been resolved. researchgate.net The studies confirm that in the solid state, the central carbon atom of the indane-1,3-dione ring is geminally dihydroxylated, existing as a stable hydrate. wikipedia.orgresearchgate.net This is noteworthy because most geminal diols are unstable. The stability of this structure is attributed to the electron-withdrawing effect of the adjacent carbonyl groups. wikipedia.org

Crystallographic data reveals that the crystals are monoclinic, with the space group P21. researchgate.net The molecules in the crystal are organized in layers parallel to the (100) plane, held together by a network of hydrogen bonds. Two primary types of hydrogen bonds are observed: hydroxyl-carbonyl bonds that link molecules along the c-axis, and hydroxyl-hydroxyl bonds that connect molecules around a screw axis in the b-direction. researchgate.net One of the carbonyl oxygens is not involved in this hydrogen bonding scheme. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆O₄ |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 11.24 |

| b (Å) | 6.06 |

| c (Å) | 5.77 |

| β (°) | 99.1 |

| Molecules per unit cell (Z) | 2 |

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are powerful tools for studying chiral molecules. While this compound is itself an achiral molecule and therefore does not exhibit a chiroptical response, it is widely used as a derivatizing agent to impart chromophoric properties to chiral molecules, such as amino acids and amines, allowing for their chiroptical analysis.

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Absolute Configuration

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Electronic Circular Dichroism (ECD) is the application of this technique in the UV-Visible region. These methods are highly sensitive to the stereochemistry of a molecule and are frequently used to determine the absolute configuration of chiral compounds.

The reaction of this compound with chiral primary amines or amino acids produces a chiral chromophoric product. The resulting CD or ECD spectrum of this product is indicative of the absolute configuration of the original chiral analyte. This approach has been developed into a chiroptical assay for the quantitative recognition of chiral amines and amino alcohols. The straightforward mixing of the achiral reagent with a chiral analyte generates a new product with a distinct CD signature, which can be used for rapid and accurate determination of enantiomeric excess.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to simulate the ECD spectra of possible stereoisomers. nih.gov By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of the chiral center(s) can be confidently assigned. nih.govresearchgate.net

Polarimetry for Optical Rotation

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. This property, known as optical rotation, is a fundamental characteristic of chiral substances.

As an achiral compound, this compound is optically inactive and does not rotate plane-polarized light. However, similar to its application in CD spectroscopy, it can be reacted with chiral molecules to form chiral derivatives. The optical rotation of these derivatives can then be measured using a polarimeter. While less structurally informative than CD/ECD, polarimetry can be used to confirm the presence of chirality in the reaction product and, in some cases, to monitor the progress of reactions involving chiral species. researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods provide valuable information about the redox properties of a molecule and can be used to study reaction mechanisms and kinetics. Techniques such as cyclic voltammetry have been applied to investigate the behavior of this compound and its reactions.

Studies have utilized electrochemical methods to measure the electronic response that occurs when the compound mixes with amino acids. By monitoring changes in current or potential, it is possible to determine consistent trends in the binding mechanism and to calculate reaction rates. This approach can be particularly useful for understanding the kinetics of the formation of Ruhemann's purple.

Furthermore, electrochemical detection is a sensitive technique used in conjunction with separation methods like high-performance liquid chromatography (HPLC). After derivatizing amino acids with reagents, electrochemical detectors can be used for their quantification, offering an alternative to more common UV or fluorescence detection. researchgate.net Voltammetric techniques have also been employed to study the behavior of several intermediate compounds that form during the complex reaction between this compound and amino acids.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of the ninhydrin (B49086) molecule. These calculations are based on the principles of quantum mechanics and can predict various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2,2-dihydroxy-1H-phenalene-1,3(2H)-dione, DFT calculations, particularly using the B3LYP functional with the 6-311++G** basis set, have been employed to determine its optimized ground state geometry and other properties. nih.gov These calculations are crucial for understanding the molecule's stability and reactivity. The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to its chemical behavior.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Calculated Value |

| Method | DFT (B3LYP/6-311++G**) |

| Dipole Moment (μ) | Values are calculated to understand polarity |

| Polarizability (α) | Values indicate the molecule's response to an electric field |

| First Hyperpolarizability (β) | Calculated to assess nonlinear optical (NLO) properties |

Note: Specific numerical values from literature are often presented in research articles. This table serves as a template for such data.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. This approach allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum by identifying the energies of electronic transitions. For this compound, TD-DFT calculations can predict the absorption bands corresponding to π → π* and n → π* transitions within the molecule. The electronic absorption spectra of ninhydrin and its complexes have been observed to show bands in the UV region, which are attributed to these types of transitions. nih.gov TD-DFT helps in assigning these experimental bands to specific electronic excitations, providing a deeper understanding of the molecule's photophysical properties.

Computational methods are used to predict the various molecular electronic states of this compound. These states arise from the different possible arrangements of electrons in the molecular orbitals. The ground electronic state is the lowest energy state, while excited states are at higher energies. The nature of these excited states, such as whether they are singlet or triplet states, and their energy levels are crucial in determining the molecule's photochemical behavior. For instance, the electronic absorption spectra of iron complexes of ninhydrin show bands that are assigned to π → π* and charge-transfer (CT) transitions from the ligand to the metal (L→M CT). nih.gov

The prediction of nuclear magnetic resonance (NMR) chemical shifts using computational methods is a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net While specific GIAO calculations for this compound are not widely reported in introductory literature, the methodology would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). ualberta.ca Modern approaches also utilize machine learning models trained on large datasets of DFT-calculated and experimental chemical shifts to provide rapid and accurate predictions. nih.govrsc.orgchemrxiv.org

Table 2: Representative Predicted NMR Chemical Shifts for Aromatic Protons and Carbons in a Phenalene (B1197917) System

| Atom Type | Predicted Chemical Shift (ppm) |

| Aromatic Protons (¹H) | 7.5 - 8.5 |

| Carbonyl Carbons (¹³C) | 180 - 200 |

| Aromatic Carbons (¹³C) | 120 - 150 |

Note: These are typical ranges for similar structures and actual calculated values would be more precise.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For ninhydrin, the HOMO-LUMO gap has been calculated theoretically at the B3LYP/6-311++G** level. nih.gov These calculations reveal that charge transfer occurs within the molecule and provide insights into its electronic properties. researchgate.net

Table 3: Calculated HOMO-LUMO Energies and Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Difference |

Note: Specific values are typically reported in eV in computational chemistry literature.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this is particularly relevant for its well-known reaction with amino acids to form Ruhemann's purple. Theoretical studies can map out the potential energy surface of the reaction, identifying transition states, intermediates, and the corresponding energy barriers. By calculating the energies of various proposed pathways, the most likely reaction mechanism can be determined. For instance, in reactions like Michael additions or cycloadditions involving similar compounds, DFT calculations have been used to support stepwise mechanisms over concerted ones by comparing the activation energies of the proposed transition states. nih.govrsc.org This approach allows for a detailed understanding of the reaction's kinetics and thermodynamics at a molecular level.

Computational Studies of Oxidation Pathways

Computational studies have provided significant insights into the oxidation pathways of this compound, commonly known as ninhydrin. These theoretical investigations have primarily focused on its well-known reaction with amino acids to form a deep purple product called Ruhemann's Purple, a reaction central to its use in forensic science for fingerprint detection. nih.govojp.gov

Ab initio quantum mechanical calculations have been employed to investigate the complex reaction mechanisms and energetics of the formation of Ruhemann's Purple from ninhydrin and α-amino acids, such as alanine. nih.govojp.gov These studies have evaluated the energetic feasibility of several proposed reaction pathways. At elevated temperatures, around 100°C, computational models suggest that multiple mechanistic routes are energetically possible, which accounts for the higher yields of Ruhemann's Purple observed under these conditions. nih.govojp.gov

However, for forensic applications, the reaction is typically performed at room temperature. Computational studies have proposed a revised mechanism for the formation of Ruhemann's Purple under these milder conditions. nih.govojp.gov The reaction is initiated by the nucleophilic attack of the amino group of the amino acid on one of the carbonyl carbons of the ninhydrin molecule. This is followed by dehydration and decarboxylation to form an intermediate, 2-amino-1H-indene-1,3(2H)-dione. This intermediate then condenses with a second molecule of ninhydrin to yield Ruhemann's Purple. mst.edu

The table below outlines the key stages in the computationally studied reaction pathway between ninhydrin and an α-amino acid.

| Step | Description | Reactants | Key Intermediate/Product |

| 1 | Nucleophilic attack | This compound + α-Amino acid | Schiff base intermediate |

| 2 | Decarboxylation | Schiff base intermediate | Aldehyde + 2-amino-1H-indene-1,3(2H)-dione |

| 3 | Condensation | 2-amino-1H-indene-1,3(2H)-dione + this compound | Ruhemann's Purple |

These computational insights are valuable for the rational design of new reagents with enhanced chromo-fluorogenic properties for fingerprint detection. nih.govojp.gov

Theoretical Estimation of Quantum Mechanical Tunneling Rates

The theoretical estimation of quantum mechanical tunneling (QMT) rates for reactions involving this compound has not been extensively reported in dedicated studies of this specific compound. However, the principles of QMT are highly relevant to its reactivity, particularly in the context of proton transfer steps that are integral to its reactions, such as the formation of Ruhemann's Purple.

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically does not have sufficient energy to overcome. libretexts.orgwikipedia.org The probability of tunneling is exponentially dependent on the mass of the tunneling particle, the height, and the width of the energy barrier. wikipedia.org Consequently, QMT is most significant for light particles, such as electrons and protons (hydrogen nuclei). wikipedia.org

In the reaction of ninhydrin with amino acids, several steps involve the transfer of protons. For these steps, there is a finite probability that the proton will tunnel through the activation energy barrier rather than going over it. This can lead to reaction rates that are significantly higher than those predicted by classical transition state theory, especially at lower temperatures.

While specific tunneling rates for the ninhydrin reaction have not been published, theoretical models can be used to estimate these rates. Such calculations would typically involve:

Defining the potential energy surface (PES): This is done using quantum chemical methods like Density Functional Theory (DFT) or ab initio calculations to map the energy of the system as a function of the positions of the atoms.

Identifying the reaction path and the energy barrier: The minimum energy path for the proton transfer is located on the PES, and the height and shape of the energy barrier are determined.

Calculating the tunneling probability: Various theoretical approaches, such as the Wigner or Bell corrections, or more sophisticated methods based on the numerical solution of the Schrödinger equation for the tunneling particle, can be used to estimate the tunneling contribution to the reaction rate.

The theoretical importance of QMT in the reactivity of this compound suggests that a complete understanding of its reaction kinetics would necessitate the consideration of tunneling effects.

Conformational Analysis and Potential Energy Surface Landscapes

The conformational analysis and the exploration of potential energy surface (PES) landscapes of this compound are crucial for understanding its structure, stability, and reactivity. While detailed studies focusing solely on this molecule are not abundant, research on closely related derivatives provides a strong indication of the computational methodologies that can be applied.

A study on a derivative, 2,2′-(2-oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione), utilized Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to optimize the molecular structure and calculate structural parameters. researchgate.net Such computational methods allow for the determination of the most stable conformation (the global minimum on the PES) and the identification of other low-energy conformers (local minima). The PES for a molecule like this compound would describe the energy of the molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles.

Key aspects of the conformational analysis and PES of this compound that can be investigated computationally include:

Rotational barriers: The energy barriers to rotation around single bonds, for instance, the C-O bonds of the hydroxyl groups.

Intramolecular interactions: The presence and strength of intramolecular hydrogen bonding between the hydroxyl groups and the adjacent carbonyl groups, which would significantly influence the preferred conformation.

Molecular electrostatic potential (MEP): The MEP surface provides information about the charge distribution in the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting reactivity.

The table below summarizes the computational methods often employed in the conformational analysis of molecules similar to this compound.

| Computational Method | Application in Conformational Analysis | Information Obtained |

| Density Functional Theory (DFT) | Geometry optimization | Stable conformers, bond lengths, bond angles, dihedral angles |

| Ab initio methods | High-accuracy energy calculations | Relative energies of conformers, rotational barriers |

| Molecular Electrostatic Potential (MEP) | Mapping of charge distribution | Identification of electrophilic and nucleophilic sites |

| Natural Bond Orbital (NBO) Analysis | Analysis of intramolecular interactions | Delocalization of electron density, strength of hydrogen bonds |

By mapping the PES, researchers can identify the transition states that connect different conformers and understand the energy landscape that governs the molecule's dynamic behavior and its reaction pathways.

Isolation from Fungal Sources

Fungi are prolific producers of phenalenone derivatives, which are secondary metabolites possessing a characteristic three-ring system of hydroxyl-perinaphthenones. researchgate.net These compounds are classified into various types, including heptaketides, hexaketides, dimers, and metal complexes, reflecting their significant chemical diversity. rsc.org

The genus Penicillium is a well-documented source of phenalenones. mdpi.com Penicillium herquei, in particular, has been found to produce a variety of these compounds, with the specific derivatives often depending on the culture media. tandfonline.com Research on a soil fungus, Penicillium herquei PSU-RSPG93, led to the isolation of a new derivative named peniciherqueinone, alongside five other known phenalenones. tandfonline.comtandfonline.com Similarly, a marine-derived Penicillium sp. yielded eleven phenalenones of the herqueinone class, six of which were new to science. nih.gov

| Fungal Source | Isolated Phenalenone Derivatives |

| Penicillium herquei | Herqueinone, Deoxyherqueinone, Atrovenetin, Herqueichrysin, Norherqueinone tandfonline.com |

| Penicillium herquei PSU-RSPG93 | Peniciherqueinone, Sclerodin tandfonline.comtandfonline.com |

| Marine-derived Penicillium sp. | ent-Peniciherqueinone, ent-Isoherqueinone, 4-Hydroxysclerodin nih.gov |

The endophytic fungus Aspergillus sp. CPCC 400735, isolated from the medicinal plant Kadsura longipedunculata, has been identified as a producer of unique phenalenone derivatives. acs.orgresearchgate.net Chemical investigation of this strain resulted in the isolation of five novel compounds named asperphenalenones A–E. acs.orgmedchemexpress.cn These compounds are structurally unusual, featuring a phenalenone derivative linked to a linear diterpene via a C-C bond. acs.orgresearchgate.net Further research involving the targeted overexpression of a pathway-specific transcriptional regulator in this strain successfully activated a cryptic biosynthetic gene cluster, leading to the production of 13 asperphenalenone derivatives, 11 of which were new compounds. semanticscholar.orgresearchgate.net

| Fungal Source | Isolated Phenalenone Derivatives |

| Aspergillus sp. CPCC 400735 | Asperphenalenone A, Asperphenalenone B, Asperphenalenone C, Asperphenalenone D, Asperphenalenone E acs.orgmedchemexpress.cn |

The marine-derived fungus Coniothyrium cereale, isolated from the green alga Enteromorpha sp., is a prolific source of phenalenones. rsc.orgnih.gov Studies have led to the isolation of numerous derivatives, including seven new compounds and several known ones such as (-) sclerodin, lamellicolic anhydride, (-) scleroderolide, and (-) sclerodione. rsc.orgresearchgate.netnih.gov Further investigation of this fungus also yielded unusual nitrogen-containing phenalenones, which are composed of a sterol portion condensed to a phenalenone derivative. mdpi.com

| Fungal Source | Isolated Phenalenone Derivatives |

| Coniothyrium cereale | (-) Sclerodin, (-) Scleroderolide, (-) Sclerodione, Lamellicolic anhydride, Rousselianone A', Coniosclerodin, Cereolactam, Cereoaldomine, Trypethelone rsc.orgnih.govnih.gov |

| Coniothyrium cereale | Nitrogenous phenalenone-sterol adducts mdpi.com |

Fungal phenalenones are derived from the polyketide biosynthetic pathway. nih.gov The core tricyclic aromatic skeleton is formed from a heptaketide chain, which is assembled from acetate and malonate units by a polyketide synthase (PKS) enzyme. nih.gov Isotope labeling studies using sodium [l-¹³C]acetate have confirmed the polyketide origin of the phenalenone nucleus in compounds produced by fungi. rsc.org This pathway is distinct from that in plants, where the phenalenone core is derived from the shikimate pathway. rsc.org

Following the initial cyclization of the polyketide chain by a PKS, the basic phenalenone core undergoes extensive enzymatic modifications, known as post-PKS tailoring steps. nih.govnih.gov These modifications are responsible for the vast structural diversity observed in fungal phenalenones. mdpi.comnih.gov Key transformations include:

Oxidation: The introduction of hydroxyl groups and other oxidative changes to the aromatic skeleton. nih.gov

Prenylation: The addition of isoprene units, which can form linear ethers or be further cyclized into trimethyl-hydrofuran moieties. mdpi.com

Rearrangement: Structural reorganization of the carbon skeleton. nih.gov

Transamination/Nitrogenation: The incorporation of nitrogen atoms, leading to the formation of unusual alkaloidal phenalenones. mdpi.comnih.gov

Dimerization: The joining of two phenalenone monomers to form homo- or heterodimers. mdpi.com

Adduct Formation: The incorporation of other molecular frameworks, such as acetone or acyclic diterpenoids. mdpi.com

Occurrence in Plant Sources

In the plant kingdom, phenalenones and their derivatives are not typically produced constitutively. Instead, they are biosynthesized as phytoalexins, which are antimicrobial secondary metabolites produced in response to pathogen infection or other forms of stress. acs.orgurl.eduacs.org The production of these compounds is an economical defense mechanism, as resources are diverted to their synthesis only at the site and time of an attack. acs.orgacs.org